6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

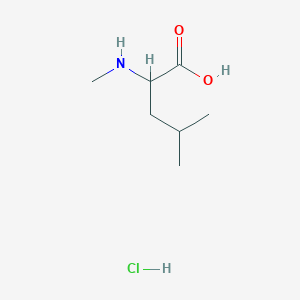

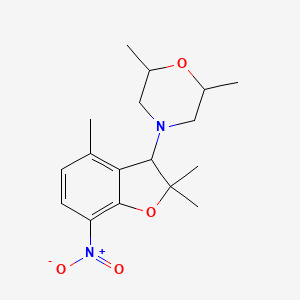

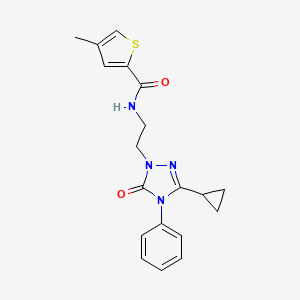

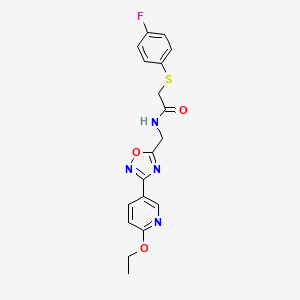

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C15H10F2N2OS and its molecular weight is 304.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazolinone, has been studied for its antifungal properties. Specifically, derivatives of this compound have shown significant inhibitory effects on the growth of various fungi, including Fusarium oxysporum. The antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to malformation of the hypha and condensation of its endosome, which ultimately inhibits spore germination and fungal growth. This suggests potential applications in developing antifungal agents for agricultural or pharmaceutical use (Xu et al., 2007).

Interaction with Human Serum Albumin

Research into the interactions between derivatives of this compound and human serum albumin (HSA) has revealed insights into the binding mechanisms and conformational changes induced in HSA. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound. The findings indicate that the fluorine substitution enhances the affinity of the compound for HSA, which could influence its distribution and efficacy as a therapeutic agent (Wang et al., 2016).

Antibacterial and Antifungal Properties

The synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, related to this compound, has demonstrated significant antibacterial and antifungal properties. These compounds have shown efficacy against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae and a broad spectrum of fungicidal activities, suggesting their potential as antimicrobial agents for crop protection (Shi et al., 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-fluorobenzoic acid", "thiourea", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid in the presence of sodium hydroxide and thiourea to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Oxidation of 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one with hydrogen peroxide to form 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the final product." ] } | |

CAS No. |

422526-86-1 |

Molecular Formula |

C15H10F2N2OS |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |

InChI Key |

DRISYQTXVYLNAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |

solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)

![2-fluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2582397.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)

![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)